An In-depth Technical Guide to 5-(Bromomethyl)-2-fluorobenzoyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(Bromomethyl)-2-fluorobenzoyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Bromomethyl)-2-fluorobenzoyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. As a bifunctional molecule, its reactivity is characterized by the acyl chloride and the benzylic bromide, making it a versatile building block for the synthesis of a wide array of complex molecules. This document will delve into its physicochemical properties, reactivity, synthesis, and applications, with a focus on providing practical insights for laboratory and development settings.
Core Physicochemical Properties
While specific experimental data for 5-(Bromomethyl)-2-fluorobenzoyl chloride is not extensively documented in publicly available literature, its properties can be reliably inferred from its structure and comparison with analogous compounds.
| Property | Value (Estimated) | Source/Rationale |
| CAS Number | 920759-92-8 | [1] |
| Molecular Formula | C₈H₅BrClFO | Inferred from structure |
| Molecular Weight | 251.48 g/mol | Calculated from atomic weights |
| Appearance | Likely a colorless to light-yellow liquid or low-melting solid | Based on similar benzoyl chlorides[2] |
| Boiling Point | >200 °C (with potential decomposition) | Extrapolated from related structures |
| Melting Point | Not definitively reported; likely low | |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); reacts with protic solvents (e.g., water, alcohols) | General property of acyl chlorides[3] |
Chemical Structure and Reactivity
5-(Bromomethyl)-2-fluorobenzoyl chloride possesses two primary reactive sites: the electrophilic carbonyl carbon of the acyl chloride and the electrophilic benzylic carbon of the bromomethyl group. The fluorine atom at the 2-position influences the reactivity of the acyl chloride through its electron-withdrawing inductive effect.
The acyl chloride functionality is highly susceptible to nucleophilic attack, readily reacting with water, alcohols, amines, and other nucleophiles to form carboxylic acids, esters, and amides, respectively. The bromomethyl group is a good leaving group, making it suitable for nucleophilic substitution reactions, such as the formation of ethers, thioethers, and alkylated amines.
The presence of both functionalities allows for sequential or orthogonal reactions, providing a strategic advantage in multi-step syntheses. For instance, the acyl chloride can be selectively reacted at low temperatures, leaving the bromomethyl group intact for subsequent modification.
Probable Synthesis Pathway
A common and effective method for the synthesis of benzoyl chlorides is the chlorination of the corresponding carboxylic acid.[3] Therefore, 5-(Bromomethyl)-2-fluorobenzoyl chloride can be synthesized from 5-(Bromomethyl)-2-fluorobenzoic acid using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Caption: Probable synthetic pathway for 5-(Bromomethyl)-2-fluorobenzoyl chloride.
Experimental Protocol Outline:
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Reaction Setup: Suspend 5-(Bromomethyl)-2-fluorobenzoic acid in an inert solvent such as toluene or dichloromethane in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
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Addition of Chlorinating Agent: Add a molar excess of thionyl chloride or oxalyl chloride to the suspension. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored for completion by techniques such as TLC or GC.
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Work-up: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.
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Purification: The crude product can be purified by distillation under high vacuum.
Applications in Drug Discovery and Development
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4][5] 5-(Bromomethyl)-2-fluorobenzoyl chloride serves as a valuable building block in the synthesis of fluorinated compounds for drug discovery.
The dual reactivity of this compound allows for its use as a scaffold to introduce both an aroyl group and a methylene linker. This is particularly useful in the synthesis of kinase inhibitors, protease inhibitors, and other targeted therapies where specific spatial arrangements of functional groups are required for potent activity.
Caption: General workflow for the utilization in drug discovery.
Analytical Methods for Quality Control
Ensuring the purity and identity of 5-(Bromomethyl)-2-fluorobenzoyl chloride is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
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Gas Chromatography (GC): A suitable method for assessing the purity of the compound and for monitoring reaction progress.
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High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, particularly for less volatile derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and coupling to the fluorine atom.
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Infrared (IR) Spectroscopy: Will show a strong absorption band for the carbonyl group of the acyl chloride.
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Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.
Caption: A typical workflow for purity and identity analysis.
Safety and Handling
As with all acyl chlorides, 5-(Bromomethyl)-2-fluorobenzoyl chloride should be handled with extreme care in a well-ventilated fume hood.[6][7] It is expected to be corrosive, a lachrymator, and moisture-sensitive.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.
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Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
5-(Bromomethyl)-2-fluorobenzoyl chloride is a highly valuable and versatile bifunctional building block for organic synthesis. Its unique combination of a reactive acyl chloride and a benzylic bromide, along with the presence of a fluorine substituent, makes it an attractive starting material for the synthesis of complex and biologically active molecules in the pharmaceutical and agrochemical industries. While specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from its structural features and comparison with related compounds. Proper handling and storage procedures are essential to ensure its safe and effective use in a laboratory setting.
References
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Moshang Chemical. 5-(Bromomethyl)-2-fluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (2014, July 23). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
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PubChem. 5-Bromo-2-methylbenzoyl chloride. Retrieved from [Link]
- F. M. D. Ismail. (2015). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
-
PubChem. 5-Bromo-2-chlorobenzoyl chloride. Retrieved from [Link]
- Royal Society of Chemistry. (2015). Analytical Methods. RSC Publishing.
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Patsnap. (2021, November 9). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]
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PubChem. 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
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PubChem. 2-Fluorobenzoyl chloride. Retrieved from [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.
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